molecular formula C14H12BrNO3S2 B3751353 ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B3751353
M. Wt: 386.3 g/mol
InChI Key: GZWQAAIGCFHSLL-XFFZJAGNSA-N
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Description

Ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate (CAS 307540-65-4) is a rhodanine-derived compound with a molecular formula of C₁₄H₁₂BrNO₃S₂ and a molecular weight of 386.278 g/mol . Its structure features a Z-configured 3-bromobenzylidene substituent at the 5-position of the thiazolidinone core, an ethyl ester group at the 3-position, and a thioxo group at the 2-position (Figure 1).

Properties

IUPAC Name

ethyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3S2/c1-2-19-12(17)8-16-13(18)11(21-14(16)20)7-9-4-3-5-10(15)6-9/h3-7H,2,8H2,1H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWQAAIGCFHSLL-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 3-bromobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium acetate to facilitate the reaction .

Chemical Reactions Analysis

Ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Reaction Conditions

Parameter Details
CatalystSodium acetate
SolventEthanol
TemperatureReflux
YieldOptimized through reaction conditions

Ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate exhibits several biological activities that make it a candidate for further research:

Antimicrobial Properties

The compound has shown significant antimicrobial activity against various pathogens, as detailed in the following table:

Pathogen Type Activity Level
Gram-positive BacteriaModerate to High
Gram-negative BacteriaModerate
FungiHigh

In vitro studies indicate efficacy against strains such as Staphylococcus aureus and Candida albicans.

Anticancer Potential

Research has demonstrated that thiazolidine derivatives can induce apoptosis in cancer cells. This compound is being investigated for its potential effects on specific cancer cell lines.

Medicinal Chemistry

This compound is being explored for its potential therapeutic applications in drug development, particularly for treating infections and cancer.

Materials Science

Due to its unique chemical structure, this compound may also be utilized in the development of new materials with specific properties, such as enhanced solubility or stability.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Studies : Research published in peer-reviewed journals has confirmed its activity against resistant bacterial strains.
  • Cancer Research : Investigations into its anticancer properties have shown promising results in preclinical models.

Mechanism of Action

The mechanism of action of ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity. The bromobenzylidene group can enhance the compound’s binding affinity to specific receptors, leading to its biological effects .

Comparison with Similar Compounds

Structural Analogues with Varying Benzylidene Substituents

The benzylidene substituent’s nature and position significantly impact biological activity and physicochemical properties:

Compound Name/Structure Substituent on Benzylidene Key Features Biological Activity/Findings Reference
Ethyl [(5Z)-5-(3-bromobenzylidene)-...]acetate 3-Bromo Z-configuration; ethyl ester group; molecular weight 386.28 g/mol Not explicitly reported in evidence
2-[(5Z)-5-[(4-Chlorophenyl)furylmethylene]-...]acetamide 4-Chlorophenyl-furyl Antitumor activity; IC₅₀: 7.0–20.3 µM in cancer cell lines Inhibits tumor angiogenesis and proliferation
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one 3-Fluoro Fluorine’s electronegativity enhances binding interactions Anticancer evaluation via novel synthesis route
4-(...5-(4-hydroxy-3-methoxybenzylidene)...)benzoic acid 4-Hydroxy-3-methoxy Polar groups improve solubility; IR: C=O (1704 cm⁻¹), C=S (1299 cm⁻¹) Aldose reductase inhibition
Compound 2 (benzyl-5-bromo-2-oxoindol-3-ylidene) Benzyl-5-bromoindole Antimicrobial efficacy; studied via molecular dynamics simulations Targets Mycobacterium tuberculosis shikimic acid kinase

Key Observations :

  • Electron-Withdrawing Groups (e.g., bromine, chlorine) enhance stability and binding to hydrophobic pockets in biological targets, as seen in antitumor and antimicrobial activities .
  • Polar Substituents (e.g., hydroxyl, methoxy) improve solubility and alter enzyme inhibition profiles, as demonstrated in aldose reductase inhibitors .
  • Halogen Position : Meta-substituted bromine (as in the target compound) may offer steric advantages over para-substituted analogs .

Functional Group Modifications on the Thiazolidinone Core

The substituent at the 3-position of the thiazolidinone ring influences reactivity and target interactions:

Compound Name/Structure 3-Position Substituent Key Features Reference
Ethyl [(5Z)-5-(3-bromobenzylidene)-...]acetate Ethyl ester Ester group enhances membrane permeability
3-[(5Z)-5-Benzylidene-...]benzoic acid Benzoic acid Carboxylic acid group may facilitate ionic interactions with target proteins
2-[(5Z)-5-(3-Bromobenzylidene)-...]-N-phenethylacetamide Phenethyl acetamide Amide group increases hydrogen-bonding potential
[(5Z)-5-(Pyrazinylmethylene)-...]acetic acid Pyrazine-acetic acid Heterocyclic substituent; high purity (HPLC >98%)

Key Observations :

  • Ester Groups (e.g., in the target compound) balance lipophilicity and bioavailability, making them favorable for cellular uptake .
  • Amides and Carboxylic Acids enhance target binding via hydrogen bonding but may reduce blood-brain barrier penetration compared to esters .

Stereochemical Considerations

The Z-configuration is critical for maintaining planar geometry and optimizing interactions with biological targets:

  • In E,Z-3a-c analogs, the Z-isomer predominates during synthesis but requires bromine-mediated isomerization for stabilization .
  • The target compound’s fixed Z-configuration ensures consistent binding modes, unlike dynamic E/Z mixtures in some analogs .

Biological Activity

Ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a thiazolidinone derivative that has garnered attention due to its diverse biological activities. This compound, characterized by the molecular formula C14H12BrNO3S2C_{14}H_{12}BrNO_3S_2, exhibits potential antimicrobial, anticancer, and enzyme-inhibitory properties. The unique structure of the compound, which includes a thiazolidine ring and a bromobenzylidene moiety, contributes to its biological efficacy.

The synthesis of this compound typically involves the condensation of 3-bromobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with ethyl bromoacetate. This multi-step synthesis often employs solvents like ethanol and catalysts such as sodium acetate to enhance yield and purity.

Biological Activities

1. Antimicrobial Activity:
this compound has shown significant antimicrobial properties against various bacterial strains. Studies have indicated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

2. Anticancer Properties:
Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .

3. Enzyme Inhibition:
The compound has been reported to inhibit various enzymes, including aldose reductase and aldehyde reductase. These enzymes are implicated in diabetic complications and other metabolic disorders. By inhibiting these enzymes, this compound may offer therapeutic benefits in managing diabetes-related conditions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains ,
AnticancerInduces apoptosis in cancer cell lines ,
Enzyme InhibitionInhibits aldose reductase and aldehyde reductase,

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics. This suggests its potential utility in treating infections caused by antibiotic-resistant strains .

Case Study 2: Cancer Cell Line Analysis
A series of experiments on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis compared to untreated controls. The results indicate a promising avenue for further development as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 2
Reactant of Route 2
ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

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